molecular formula C13H11NO3 B1606242 1-methyl-4-(4-nitrophenoxy)benzene CAS No. 3402-74-2

1-methyl-4-(4-nitrophenoxy)benzene

Cat. No.: B1606242
CAS No.: 3402-74-2
M. Wt: 229.23 g/mol
InChI Key: OCIIHACECRRKPN-UHFFFAOYSA-N
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Description

1-methyl-4-(4-nitrophenoxy)benzene: is a chemical compound belonging to the family of nitrophenyl ethers. It is characterized by a nitrophenoxy group attached to a toluene moiety. This compound is known for its applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 1,4-Dinitrobenzene and p-Cresol: One common method involves the reaction of 1,4-dinitrobenzene with p-cresol in the presence of potassium carbonate in N,N-dimethylformamide at 100°C for 8 hours.

    Oxidation of p-Nitrotoluene: Another method involves the oxidation of p-nitrotoluene using sodium dichromate and sulfuric acid.

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-methyl-4-(4-nitrophenoxy)benzene can undergo oxidation reactions, often leading to the formation of corresponding nitrobenzoic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Potassium carbonate, N,N-dimethylformamide.

Major Products:

    Oxidation: p-Nitrobenzoic acid.

    Reduction: p-Aminophenoxy toluene.

    Substitution: Various substituted phenoxy toluenes.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.
  • Applied in the development of advanced materials, such as polymers and resins .

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-nitrophenoxy)benzene involves its interaction with molecular targets through its nitro and phenoxy groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    1,3-Bis(p-nitrophenoxy)propane: Similar in structure but with an additional phenoxy group, leading to different physical and chemical properties.

    1,2-Epoxy-3-(p-nitrophenoxy)propane: Contains an epoxide group, making it a potent inhibitor of certain enzymes.

Uniqueness:

    1-methyl-4-(4-nitrophenoxy)benzene: is unique due to its specific combination of nitro and phenoxy groups attached to a toluene moiety. This structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-methyl-4-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIIHACECRRKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187631
Record name p-(p-Nitrophenoxy)toluene
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Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3402-74-2
Record name 1-Methyl-4-(4-nitrophenoxy)benzene
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Record name p-(p-Nitrophenoxy)toluene
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Record name p-(p-Nitrophenoxy)toluene
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Record name p-(p-nitrophenoxy)toluene
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Synthesis routes and methods

Procedure details

p-Cresol (190 g; 1.76 mol), potassium-tert-butoxide (220.2 g; 1.93 mol) and t-butanol (from calcium hydride; 1 l) were stirred at room temperature, under nitrogen, for 15 mins; followed by the dropwise addition of p-fluoronitrobenzene (272.7 g; 1.93 mol). After heating at reflux for 18 hours, followed by cooling, the resulting yellow precipitate was removed by filtration and washed with absolute ethanol. The combined filtrate and washings were evaporated on the Buchi and the residue taken up in benzene (4 l). The combined benzene layers were dried over magnesium sulphate and evaporated to yield a yellow residue which was recrystallised from hexane (2 l) to give 4-(4-nitrophenoxy)toluene as a yellow solid. m.p. 65°-66° C. NMR (CDCl3): 8.01 (d, 2H), 7.5 (q, 6H) and 2.31 (s, 3H). Analysis for C13H11NO3 : Calculated: C, 68.10, H, 4.84, N, 6.11; found: C, 68.13; H, 4.87; N, 6.14.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
220.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
272.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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